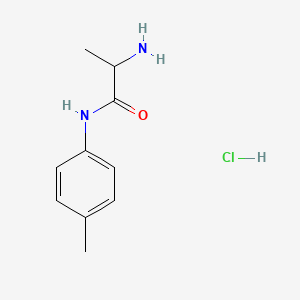

2-Amino-N-(4-methylphenyl)propanamide hydrochloride

Description

2-Amino-N-(4-methylphenyl)propanamide hydrochloride is a propanamide derivative featuring a 4-methylphenyl group attached to the amide nitrogen and an amino substituent on the α-carbon of the propanamide chain. The molecular formula is inferred as C₁₀H₁₃ClN₂O (MW: ~212.45 g/mol).

Properties

IUPAC Name |

2-amino-N-(4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-3-5-9(6-4-7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJKRGCHCFLRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-N-(4-methylphenyl)propanamide hydrochloride generally follows these key steps:

- Formation of the amide bond between an amino acid derivative or an amino-containing intermediate and a 4-methylphenyl amine.

- Protection and deprotection of amino groups to control reactivity.

- Hydrochloride salt formation by acidification to isolate the stable salt form.

Preparation via Amide Bond Formation Using Coupling Reagents

One well-established method involves coupling 4-methyl aniline derivatives with amino acid derivatives using peptide coupling reagents.

- Reagents and Conditions : The reaction typically uses 4-methyl aniline or its N-methyl derivative as the amine component. The carboxylic acid or protected amino acid derivative is activated by coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dichloromethane solvent.

- Process : The amine and activated acid are stirred under mild conditions to form the amide bond. Subsequent removal of protecting groups (e.g., tert-butoxycarbonyl, Boc) by acid treatment yields the free amine.

- Example : A synthetic route reported for related compounds involves treating N-methylaniline with 4-methoxy-N-methylaniline and PyBop/DIEA in dichloromethane, followed by Boc deprotection to yield the free amine intermediate, which can be further acylated to obtain the target amide.

Hydrolysis and Salt Formation

Following amide formation, hydrolysis and salt formation steps are critical to obtaining the hydrochloride salt of the target compound.

- Hydrolysis Conditions : The amide intermediate can be hydrolyzed under acidic conditions using strong mineral acids such as hydrochloric acid (HCl), hydrobromic acid, or sulfuric acid. Hydrochloric acid at 6N concentration is preferred.

- Temperature and Time : The hydrolysis is conducted at atmospheric pressure, typically between 70°C and reflux temperature for 12 to 48 hours.

- Salt Formation : The acidic medium converts the free amine into its diacid salt form, which can be recrystallized from aqueous media using solvents like ether or aromatic solvents to remove side products.

- Isolation : The diacid salt can be basified to regenerate the free base if desired or isolated directly as the hydrochloride salt.

Alternative Synthetic Routes and Precursors

Other methods involve the preparation of related intermediates such as N-(4-methylphenyl)-2-(iso-butylthio)propanamide or analogous thioamide precursors, which can be converted to the target amide via substitution or acylation reactions.

- Thioamide Precursors : Preparation of N-(4-methylphenyl)-2-(iso-butylthio)propanamide involves reaction of N-4′-methylphenyl amine derivatives with appropriate chloropropanamide intermediates under controlled conditions (e.g., Method A or B described in literature).

- Characterization : These intermediates are characterized by NMR and mass spectrometry to confirm structure before further conversion.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amide bond formation | 4-methyl aniline, amino acid derivative, PyBop, DIEA | Room temperature | Several hours | Dichloromethane solvent; mild conditions |

| Boc deprotection | Acid (e.g., TFA or HCl) | Room temperature | 1–2 hours | Removes protecting groups |

| Hydrolysis and salt formation | 6N HCl (or other strong mineral acid) | 70°C to reflux | 12–48 hours | Produces diacid salt, recrystallized |

| Isolation | Ether or aromatic solvents for extraction | Ambient | - | Removes side products; isolates salt form |

| Alternative thioamide route | Chloropropanamide intermediates, nucleophilic substitution | Variable | Variable | Precursor to amide formation |

Research Findings and Optimization Notes

- The temperature of addition during amide formation is critical; ranges from 0°C to 25°C are preferred to optimize yield and minimize side reactions.

- The molar equivalents of coupling reagents and amines are typically maintained between 1 to 2 equivalents to ensure complete reaction.

- Hydrolysis under acidic conditions must be carefully controlled to prevent degradation of the amide bond while ensuring complete conversion to the hydrochloride salt.

- Use of dry, inert atmosphere (e.g., nitrogen) during sensitive steps such as quenching with intermediates improves purity and yield.

- Alternative microwave-assisted methods for related amide compounds have been reported to improve reaction times and yields but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Amino-N-(4-methylphenyl)propanamide hydrochloride serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of derivatives with enhanced properties.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme-substrate interactions and protein binding . Its ability to interact with specific enzymes makes it valuable for investigating mechanisms of action in biochemical pathways. For instance, it has been used to explore binding affinities with various receptors, which is crucial for drug design .

Medicinal Chemistry

The compound has significant potential in medicinal chemistry , where it is used as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its chiral nature allows for the exploration of stereoselective interactions, which can lead to the development of more effective therapeutic agents .

Antioxidant and Anticancer Activity

Recent studies have highlighted the antioxidant and anticancer activities of derivatives related to this compound. For example, derivatives have shown promising results against human glioblastoma and triple-negative breast cancer cell lines, indicating potential applications in cancer therapy .

Industrial Applications

In industry, this compound is used in the production of various chemical products including dyes, pigments, and polymers. Its role as an intermediate in these processes highlights its versatility beyond academic research.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of synthesized derivatives based on this compound against U-87 glioblastoma cells using MTT assays. The results indicated that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Using molecular docking techniques, researchers identified binding sites and affinities that could inform drug design strategies aimed at modulating enzyme activity .

Mechanism of Action

The mechanism by which 2-Amino-N-(4-methylphenyl)propanamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound generally acts by binding to specific sites on target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Amino-N-(4-methylphenyl)propanamide hydrochloride with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (e.g., 4-nitro): Increase polarity and reactivity, making derivatives like (S)-2-amino-N-(4-nitrophenyl)propanamide HCl suitable as enzyme substrates . Fluorine Substituents: Fluorinated analogs (e.g., 2-fluoroethyl or 4-fluorophenylmethyl groups) exhibit enhanced metabolic stability and bioavailability, critical for drug candidates .

Purity and Stability

- Tocainide HCl : Meets pharmacopeial standards (98.0–101.0% purity) and retains stability when stored in well-closed containers .

- High-Purity Fluorinated Compounds : Often supplied at ≥95% purity with extended stability (≥5 years at -20°C), emphasizing their reliability in industrial R&D .

Research Findings and Implications

- Synthetic Utility : Protein-templated reactions have been employed to synthesize complex propanamide derivatives (e.g., indole-containing compounds) with yields up to 61%, highlighting their role in early drug discovery .

Biological Activity

2-Amino-N-(4-methylphenyl)propanamide hydrochloride, with the molecular formula C₁₀H₁₅ClN₂O, is a compound of significant interest in biological research due to its potential therapeutic properties and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N), which is crucial for its biological activity. The presence of the 4-methylphenyl group contributes to its unique properties, enhancing its interaction with biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary based on the context of use and specific applications in research or therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its efficacy against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also shows potential antifungal properties, making it a candidate for further exploration in treating fungal infections.

- Enzyme Interaction : The compound has been investigated for its ability to interact with specific enzymes, which may lead to therapeutic applications in enzyme-related disorders.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methylbenzene-1-carboxylic acid (p-toluic acid) with 2-aminopropanamide under controlled conditions. Common reagents include:

- Coupling Agents : Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Catalysts : Like DMAP (4-dimethylaminopyridine).

The reaction is performed in the presence of hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Research Findings

Recent studies have focused on the biological activity and potential therapeutic applications of this compound. Below is a summary table highlighting key findings from various research articles:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various derivatives of this compound, revealing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the phenyl ring enhance antibacterial activity. -

Therapeutic Potential :

Investigations into the compound’s interaction with opioid receptors indicate that it may possess analgesic properties comparable to known pain relievers, suggesting avenues for development in pain management therapies.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(4-methylphenyl)propanamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-methylaniline with 2-chloropropanamide under alkaline conditions (e.g., sodium hydroxide) in a solvent like tetrahydrofuran (THF) can yield the target compound. Temperature control (40–60°C) and reaction time (6–12 hours) are critical to minimize side products like hydrolyzed amines or unreacted intermediates . Triethylamine is often used to neutralize HCl byproducts, enhancing purity . Optimization involves adjusting molar ratios (1:1.2 for amine:acyl chloride) and using inert atmospheres to prevent oxidation.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylphenyl group (aromatic protons at δ 7.1–7.3 ppm) and the propanamide backbone (amide proton at δ 8.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 227.1 (calculated for CHNO·HCl) .

- FTIR : Peaks at 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) validate functional groups .

Q. How does the 4-methylphenyl group influence the compound's physicochemical properties?

The methyl group enhances hydrophobicity (logP ~1.8), improving membrane permeability in biological assays. It also stabilizes the aromatic ring against electrophilic substitution, directing reactivity to the amino and amide groups . Hydrogen bonding via the amide moiety (e.g., with serine residues in enzymes) is critical for interactions with biomolecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from:

- Impurity Profiles : Unreacted 4-methylaniline or hydrolysis byproducts (e.g., 2-aminopropanoic acid) can skew results. HPLC with a C18 column and UV detection at 254 nm effectively quantifies these impurities .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase solubility but promote side reactions. Kinetic studies under varying solvent conditions (THF vs. dichloromethane) are recommended .

- Catalytic Additives : Trace palladium or enzyme catalysts (e.g., lipases) can improve efficiency but require rigorous post-synthesis purification .

Q. What strategies are effective for studying this compound's interactions with enzymatic targets?

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like trypsin or cytochrome P450, guided by the compound's hydrogen-bonding and hydrophobic motifs .

- Enzyme Inhibition Assays : Competitive inhibition kinetics (Lineweaver-Burk plots) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) quantify IC values .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, K) for binding events, validated by NMR chemical shift perturbations .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

Comparative studies highlight:

- N-(4-Bromophenyl) Analogs : Bromine increases steric hindrance, reducing binding to flat active sites (e.g., kinases) but enhancing halogen bonding in receptor pockets .

- Methoxy-Substituted Derivatives : Electron-donating methoxy groups (e.g., N-(4-methoxyphenyl)) alter electronic density, affecting redox potential and metabolic stability .

- Chiral Variants : D vs. L configurations at the amino group significantly impact pharmacokinetics; chiral HPLC (Chiralpak IA column) separates enantiomers for individual bioactivity testing .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- LC-MS/MS : Detects impurities at ppm levels, such as N-(4-methylphenyl)propionamide (a common byproduct) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., hydrochloride salt formation) and confirms stereochemistry .

- Thermogravimetric Analysis (TGA) : Identifies residual solvents (e.g., THF) or degradation products above 150°C .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via UV-Vis at 280 nm (amide bond cleavage) and quantify half-life (t) using first-order kinetics .

- Solid-State Stability : Store samples at 25°C/60% RH and analyze crystallinity changes via XRD. Amorphous forms may degrade faster due to hygroscopicity .

Q. What computational tools predict the compound's ADMET properties?

- SwissADME : Estimates bioavailability (%F = 65–78), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .

- ProTox-II : Predicts toxicity endpoints (e.g., LD = 450 mg/kg in rats) and highlights potential hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.